![molecular formula C16H23N3O10 B161891 (2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 133632-85-6](/img/structure/B161891.png)
(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine is a nucleoside analog that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of an amino group at the 3’ position and a glucopyranuronosyl group at the 5’ position of the thymidine molecule. Its unique structure allows it to participate in a variety of biochemical processes, making it a valuable tool in research and potential therapeutic applications .
Métodos De Preparación
The synthesis of 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine involves several steps, starting from thymidine. The amino group is introduced at the 3’ position through a series of chemical reactions, including protection and deprotection steps to ensure the selectivity of the reaction. The glucopyranuronosyl group is then attached at the 5’ position using glycosylation techniques. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability .
Análisis De Reacciones Químicas
3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of nucleoside analogs for various applications.
Mecanismo De Acción
The mechanism of action of 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis. The amino group at the 3’ position prevents the formation of phosphodiester linkages, leading to chain termination. This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparación Con Compuestos Similares
Similar compounds to 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine include:
3’-Amino-3’-deoxythymidine: Lacks the glucopyranuronosyl group, making it less hydrophilic.
5’-Glucopyranuronosylthymidine: Lacks the amino group, affecting its ability to interfere with nucleic acid synthesis.
Zidovudine (3’-Azido-3’-deoxythymidine): Contains an azido group instead of an amino group, used as an antiviral agent. The uniqueness of 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine lies in its dual functional groups, which provide a combination of properties from both amino and glucopyranuronosyl derivatives.
Propiedades
Número CAS |
133632-85-6 |
|---|---|
Fórmula molecular |
C16H23N3O10 |
Peso molecular |
417.37 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O10/c1-5-3-19(16(26)18-13(5)23)8-2-6(17)7(28-8)4-27-15-11(22)9(20)10(21)12(29-15)14(24)25/h3,6-12,15,20-22H,2,4,17H2,1H3,(H,24,25)(H,18,23,26)/t6-,7+,8+,9-,10-,11+,12-,15+/m0/s1 |
Clave InChI |
XOYCLJDJUKHHHS-LHBOOPKSSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Sinónimos |
3'-amino-3'-deoxy-5'-beta-D-glucopyranuronosylthymidine 3'-amino-3'-deoxythymidine glucuronide 3'amino-3'-deoxy-5'-glucopyranuronosylthymidine 3-GAMT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



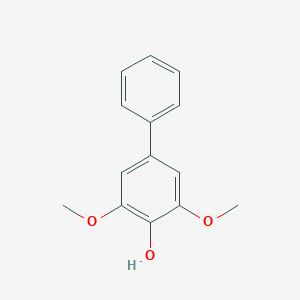
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B161810.png)

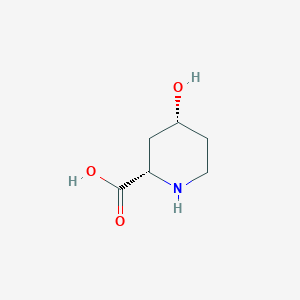
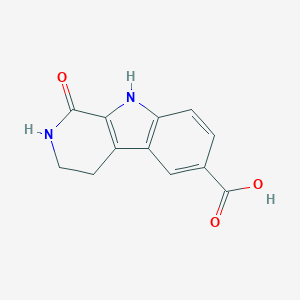
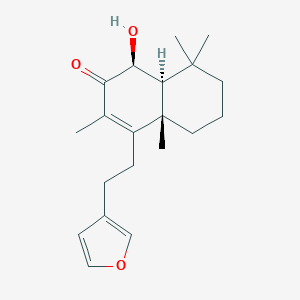
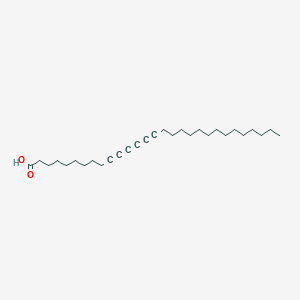
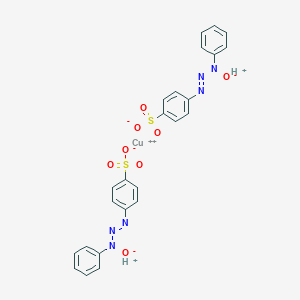
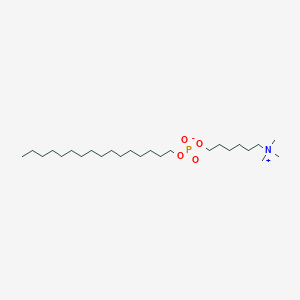
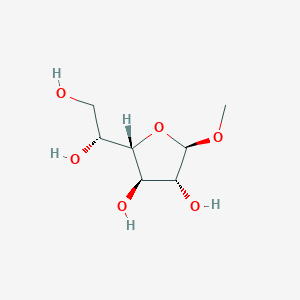
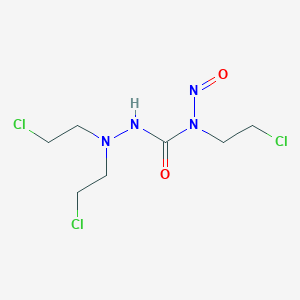
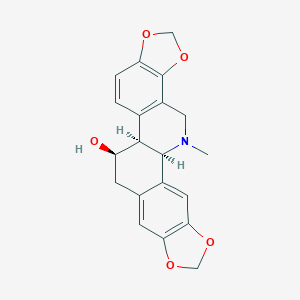
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
